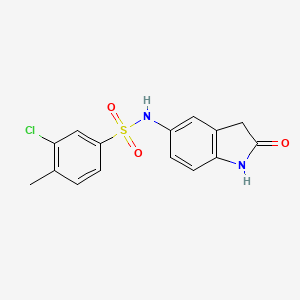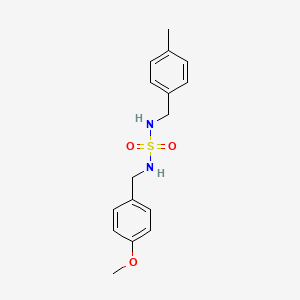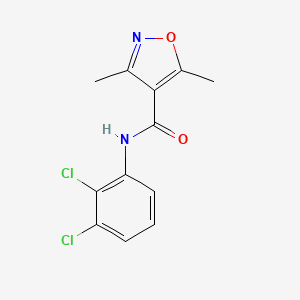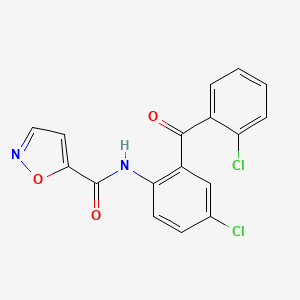
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C15H11Cl2NO2 .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the acetylation reaction . Other methods for its synthesis include solvent-free synthesis and reactions of acetic anhydride and acetyl chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle between the two benzene rings of 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S (6) rings . This compound is also involved in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .Physical And Chemical Properties Analysis
This compound has an average mass of 308.159 Da and a monoisotopic mass of 307.016693 Da .Aplicaciones Científicas De Investigación
Antitumor Activity
Studies have revealed that compounds structurally related to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide exhibit significant antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have demonstrated curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug for more active compounds Stevens et al., 1984.
Herbicidal Activity
Research on derivatives of isoxazole-carboxamide has shown significant preemergent and postemergent herbicidal activity against a broad spectrum of broadleaf and narrowleaf weeds. These findings suggest that the compound's chemical framework could be beneficial in agricultural applications Hamper et al., 1995.
Chemotherapeutic Potential
Isoxazole derivatives, including those structurally similar to this compound, have been evaluated for their anticancer activity. For example, novel N-phenyl-5-carboxamidyl isoxazoles have shown promising activity against colon cancer, with one derivative significantly inhibiting the growth of colon tumor cells and down-regulating critical signaling pathways involved in cancer progression Shaw et al., 2012.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is suggested that it may interact with gaba receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound’s structure suggests it may form intramolecular c-h⋯o and n-h⋯o hydrogen bonds , which could influence its interaction with its targets.
Biochemical Pathways
Given its potential interaction with gaba receptors , it may influence neurotransmission pathways.
Result of Action
Its potential interaction with gaba receptors suggests it may influence neuronal activity.
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNBYDSXKLKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)


![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)
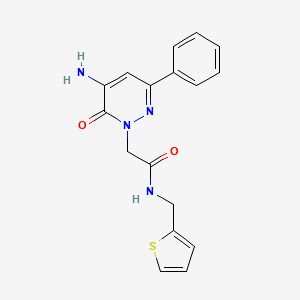
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)

![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
